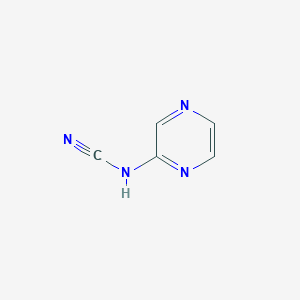
1-(tert-Butylsulfanyl)hex-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylsulfanyl)hex-1-en-3-ol is an organic compound with the molecular formula C10H20OS. It contains a tert-butylsulfanyl group attached to a hex-1-en-3-ol backbone. This compound is characterized by its unique structural features, including a hydroxyl group, a double bond, and a sulfide group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)hex-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of hex-1-en-3-ol with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butylsulfanyl)hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hexan-3-ol.
Substitution: Formation of various substituted hex-1-en-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylsulfanyl)hex-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylsulfanyl)hex-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butylsulfanyl)hex-1-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(tert-Butylsulfanyl)cyclohexan-1-ol: Contains a cyclohexane ring instead of a hexene backbone.
Uniqueness: 1-(tert-Butylsulfanyl)hex-1-en-3-ol is unique due to its combination of a hydroxyl group, a double bond, and a tert-butylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
86254-72-0 |
|---|---|
Molekularformel |
C10H20OS |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
1-tert-butylsulfanylhex-1-en-3-ol |
InChI |
InChI=1S/C10H20OS/c1-5-6-9(11)7-8-12-10(2,3)4/h7-9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
LCTPTNKXYHPYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=CSC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


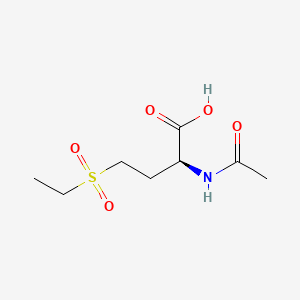
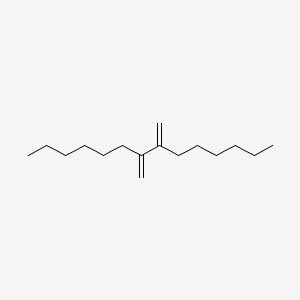

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
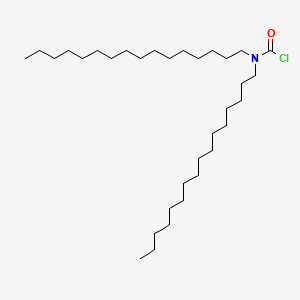
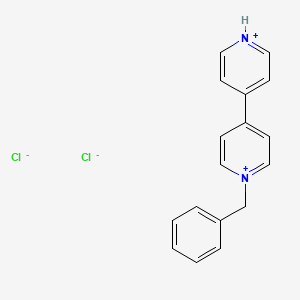
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
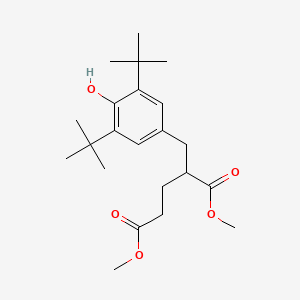

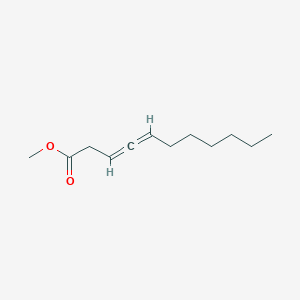
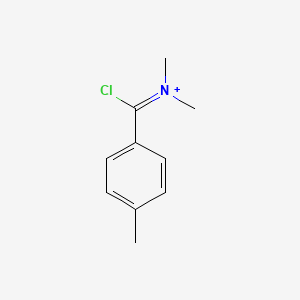
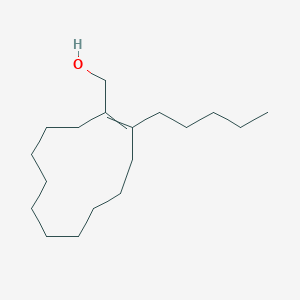
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
